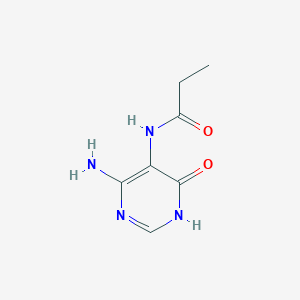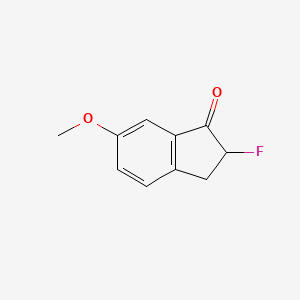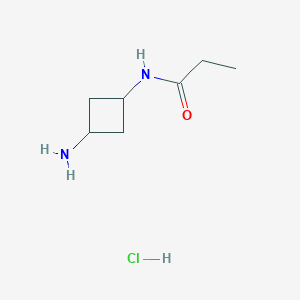
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of naphthalene in the presence of a nickel catalyst can yield tetrahydronaphthalene derivatives . Another method involves the use of specific reagents and conditions to achieve the desired hydroxylation and oxidation states.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of nickel catalysts is prevalent, and the reaction conditions are optimized to ensure high yield and purity. The process may also involve steps to purify the final product, such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacks the hydroxyl and carbonyl groups.
5-Hydroxy-1-oxotetraline: Another derivative with a hydroxyl group at a different position.
Uniqueness
What sets 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
91715-49-0 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2 |
Clave InChI |
DVPRMXAQNPJDNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)





![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
